Diatrizoic acid dihydrate

概要

説明

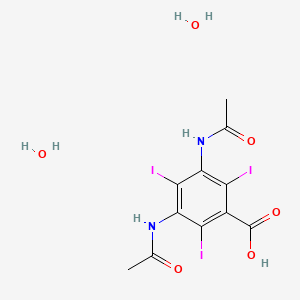

ジアトリゾ酸二水和物、別名3,5-ビス(アセチルアミノ)-2,4,6-トリヨード安息香酸二水和物は、放射線学で広く使用されているヨード化造影剤です。これは、血管造影、尿路造影、消化管検査など、さまざまな診断画像技術で使用されます。 この化合物は、高い浸透圧と放射線不透過性で知られており、X線検査中の画像の対照を向上させる上で効果的です .

準備方法

合成経路と反応条件: ジアトリゾ酸二水和物の合成には、いくつかのステップが含まれます。

ヨード化: プロセスは、モノヨード化クロルを使用して3,5-ジアミノ安息香酸をヨード化して、トリヨード化された中間体を形成することから始まります。

アシル化: トリヨード化された中間体は、無水酢酸でアシル化され、ジアトリゾ酸が生成されます。

工業生産方法: 工業的な設定では、ジアトリゾ酸二水和物の生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件、特に温度、pH、試薬濃度の正確な制御が含まれており、最終製品の高収率と純度を確保します .

化学反応の分析

反応の種類: ジアトリゾ酸二水和物は、主にヨウ素原子とアセトアミド基の存在により、置換反応を受けます。これらの反応には以下が含まれます。

求核置換: ヨウ素原子は、特定の条件下で求核剤によって置換される可能性があります。

一般的な試薬と条件:

求核置換: 一般的な試薬には、水酸化ナトリウムとヨウ化カリウムが含まれます。

主な生成物:

求核置換: 主な生成物には、置換安息香酸が含まれます。

4. 科学研究の応用

ジアトリゾ酸二水和物は、科学研究で幅広い用途があります。

化学: さまざまな化学分析と実験で、放射線不透過性剤として使用されます。

生物学: 胞子の精製や、血漿リンパ球、単球、樹状細胞の単離に使用されます.

科学的研究の応用

Diatrizoic acid dihydrate is a contrast agent that enhances imaging clarity in X-rays and CT scans and is suitable for hematology and histology . It is widely utilized in research, including medical imaging, hematology, histology, and pharmaceutical development .

Medical Imaging

this compound is commonly used as a contrast agent in X-ray and CT imaging to enhance the visibility of internal structures . Its iodine content provides excellent contrast, making it invaluable in diagnostic procedures .

Hematology

In blood studies, this compound aids in the visualization of blood cells and their morphology, allowing for better diagnosis of blood disorders .

Histology

The compound is employed in tissue staining processes, helping researchers identify cellular structures and analyze tissue samples more effectively .

Pharmaceutical Development

this compound serves as a key ingredient in developing new imaging agents, contributing to advancements in medical diagnostics and treatment planning .

Research Applications

In laboratory settings, it is used to study the effects of iodinated compounds on biological systems, providing insights that can lead to improved therapeutic strategies . It has also been used as a contrast-enhancing fluid for X-ray-based measurements .

作用機序

ジアトリゾ酸二水和物は、ヨウ素を含むX線造影剤として機能します。ヨウ素原子の高い電子密度により、X線が効果的に散乱または停止され、体内のさまざまな組織の間で明確な対照が生まれます。 この対照の向上が、診断画像中の内部構造の詳細な可視化を可能にします .

類似の化合物:

- ヨータラム酸

- ヨジキサノール

- ヨヘキソール

比較: ジアトリゾ酸二水和物は、高い浸透圧と放射線不透過性のためにユニークであり、画像処理で優れた対照の向上が得られます。 ヨータラム酸、ヨジキサノール、ヨヘキソールなどの他のヨード化造影剤と比較して、ジアトリゾ酸二水和物は、その特定の化学的性質により、特定の診断手順でより効果的です .

類似化合物との比較

- Iothalamic acid

- Iodixanol

- Iohexol

Comparison: Diatrizoic acid dihydrate is unique due to its high osmolality and radiopacity, which provide superior contrast enhancement in imaging. Compared to other iodinated contrast agents like iothalamic acid, iodixanol, and iohexol, this compound is more effective in certain diagnostic procedures due to its specific chemical properties .

生物活性

Diatrizoic acid dihydrate, also known as amidotrizoic acid dihydrate, is a radiographic contrast agent primarily used in medical imaging. Its biological activity is characterized by its osmotic properties, safety profile, and applications in various diagnostic procedures. This article explores the compound's biological activity, including its uses, mechanisms, and relevant research findings.

- Chemical Formula : CHINO·2HO

- Molecular Weight : 649.946 g/mol

- CAS Number : 50978-11-5

- IUPAC Name : 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate

This compound is an organoiodine compound belonging to the class of aminobenzoic acids. It is known for its high iodine content, which provides its radio-opacity necessary for imaging.

Medical Uses

This compound is widely utilized in various medical imaging techniques:

- X-ray Imaging : It serves as a contrast medium for gastrointestinal studies, angiography, and urography. It allows visualization of blood vessels and the urinary system.

- Alternative to Barium : In cases where patients are allergic to barium sulfate or when barium may leak into the abdominal cavity, diatrizoic acid can be used as a safer alternative .

- Treatment of Intestinal Obstruction : It can help relieve obstructions caused by Ascaris lumbricoides by promoting fluid shifts within the bowel lumen due to its osmotic properties .

The biological activity of this compound is primarily attributed to its osmotic effects :

- Osmotic Properties : The compound's high osmolarity enables it to draw water from surrounding tissues into the intestines. This property can lead to dehydration in vulnerable populations, such as infants .

- Minimal Absorption : Diatrizoic acid is minimally absorbed from the gastrointestinal tract and is excreted via the urinary system. This characteristic makes it effective for imaging without significant systemic exposure .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Studies and Clinical Applications

- Contrast Media Effectiveness : A study demonstrated that diatrizoic acid effectively enhances the visibility of structures during X-ray imaging compared to other agents like barium sulfate .

- Nanoparticle Formulations : Research on nanoparticle formulations of diatrizoic acid has shown that these can improve drug delivery and reduce side effects associated with traditional forms .

Safety Profile

- Diatrizoic acid has been reported to be safe for use in diagnostic imaging; however, caution is advised in patients with pre-existing renal conditions due to potential nephrotoxicity associated with iodinated contrast agents .

Data Table of Biological Activity

| Property | Value |

|---|---|

| Solubility | Very slightly soluble in water |

| Osmolarity | High |

| Bioavailability | Minimal |

| Excretion | Urinary system |

| Half-life (T) | ~110 minutes |

特性

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQKUXXJPHSPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048960 | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-11-5 | |

| Record name | Amidotrizoic Acid [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。